molecular formula C18H19N5O B6968844 [3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-pyrimidin-5-ylmethanone

[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-pyrimidin-5-ylmethanone

Cat. No.: B6968844
M. Wt: 321.4 g/mol
InChI Key: DVYQCHHQJYHSTH-UHFFFAOYSA-N
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Description

[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-pyrimidin-5-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole ring fused with a piperidine and pyrimidine moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-pyrimidin-5-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole ring, followed by the introduction of the piperidine and pyrimidine groups. Common reagents used in these reactions include various halides, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-pyrimidin-5-ylmethanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include halides, amines, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce a range of substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, [3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-pyrimidin-5-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a promising candidate for drug development.

Industry

In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of [3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-pyrimidin-5-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [6-methyl-1H-benzimidazol-2-yl]piperidine
  • [1H-benzimidazol-2-yl]pyrimidine
  • [piperidin-1-yl]pyrimidine

Uniqueness

Compared to these similar compounds, [3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-pyrimidin-5-ylmethanone stands out due to its unique combination of structural features. The presence of both benzimidazole and pyrimidine rings, along with the piperidine moiety, provides a versatile framework for various chemical modifications and applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-pyrimidin-5-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12-4-5-15-16(7-12)22-17(21-15)13-3-2-6-23(10-13)18(24)14-8-19-11-20-9-14/h4-5,7-9,11,13H,2-3,6,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYQCHHQJYHSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CCCN(C3)C(=O)C4=CN=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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